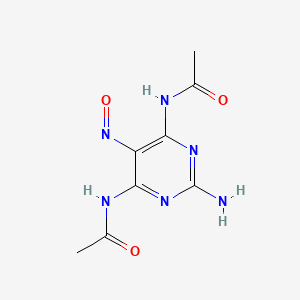

N,N'-(2-Amino-5-nitrosopyrimidine-4,6-diyl)bisacetamide

Description

Properties

CAS No. |

3247-56-1 |

|---|---|

Molecular Formula |

C8H10N6O3 |

Molecular Weight |

238.20 g/mol |

IUPAC Name |

N-(6-acetamido-2-amino-5-nitrosopyrimidin-4-yl)acetamide |

InChI |

InChI=1S/C8H10N6O3/c1-3(15)10-6-5(14-17)7(11-4(2)16)13-8(9)12-6/h1-2H3,(H4,9,10,11,12,13,15,16) |

InChI Key |

KOMRBHKFIBWHEN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C(=NC(=N1)N)NC(=O)C)N=O |

Origin of Product |

United States |

Preparation Methods

Precursor Synthesis: 5-Nitroso-2,4,6-triaminopyrimidine

A critical intermediate in the synthesis is 5-nitroso-2,4,6-triaminopyrimidine, which can be efficiently prepared using an improved commercial process as described in patent literature. The key steps are:

| Step Number | Description |

|---|---|

| 1 | Introduction of an arbitrary guanidine salt (e.g., guanidine nitrate, sulfate, hydrochloride) into a water-miscible lower aliphatic alcohol (methanol, ethanol, isopropanol). |

| 2 | Addition of a basic reacting compound (alkali metal hydroxides like sodium hydroxide) in stoichiometric excess along with malonic acid dinitrile. |

| 3 | Heating the mixture to reflux under normal pressure for 30 minutes to 6 hours to form 2,4,6-triaminopyrimidine. |

| 4 | Cooling the reaction mixture to 20–50 °C. |

| 5 | Acidification to an acid pH using acetic acid. |

| 6 | Addition of water in a volume ratio of 0.5 to 4 relative to the acidified mixture. |

| 7 | Treatment with nitrous acid under nitrosating conditions to convert 2,4,6-triaminopyrimidine into 5-nitroso-2,4,6-triaminopyrimidine. |

| 8 | Recovery of the nitroso compound without isolating intermediates. |

This process avoids isolation of intermediates, improving commercial viability and yield.

Conversion to this compound

While explicit stepwise procedures for the final acetamide derivative are less documented in open literature, the general synthetic strategy involves:

Acetylation of the amino groups at positions 4 and 6 of the 5-nitroso-2,4,6-triaminopyrimidine intermediate, typically using acetic anhydride or acetyl chloride under controlled conditions to form the bisacetamide groups.

Maintenance of the nitroso group at the 5-position during acetylation requires mild conditions to avoid reduction or displacement.

Purification by reverse-phase high-performance liquid chromatography (RP-HPLC) using columns such as Newcrom R1, with mobile phases containing acetonitrile, water, and phosphoric acid or formic acid for mass spectrometry compatibility.

Analytical and Purification Techniques

Summary Table of Preparation Steps

Research Findings and Considerations

The improved synthesis of 5-nitroso-2,4,6-triaminopyrimidine is a crucial advancement enabling scalable production of the target compound with high yield and purity.

Maintaining the nitroso group during acetylation is chemically challenging due to its sensitivity; thus, reaction conditions must be optimized to avoid side reactions.

The use of advanced chromatographic techniques facilitates the isolation of the final compound and its impurities, ensuring suitability for pharmaceutical research and other applications.

The compound is achiral and shows no optical activity, simplifying characterization and synthesis.

Chemical Reactions Analysis

Types of Reactions: N,N’-(2-Amino-5-nitrosopyrimidine-4,6-diyl)bisacetamide can undergo various chemical reactions, including:

Oxidation: The nitroso group can be oxidized to form nitro derivatives.

Reduction: The nitroso group can be reduced to form amino derivatives.

Substitution: The amino and acetamide groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Major Products:

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted pyrimidine derivatives depending on the reactants used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that N,N'-(2-Amino-5-nitrosopyrimidine-4,6-diyl)bisacetamide exhibits significant anticancer properties. It is believed to act as a potential inhibitor of specific cellular processes involved in tumor growth. For example, structure-activity relationship analyses have identified similar compounds that arrest cell division, leading to apoptosis in cancer cells .

Mechanism of Action

The compound's mechanism involves the inhibition of key proteins involved in mitosis, akin to other known kinesin spindle protein inhibitors. This results in the formation of monopolar spindles and subsequent cell death, making it a candidate for further development as an anticancer agent .

Pharmacological Applications

Pharmacokinetics

This compound can be analyzed using high-performance liquid chromatography (HPLC), which is essential for understanding its pharmacokinetic properties. A study detailed a scalable HPLC method that isolates impurities and assesses the compound's stability and behavior in biological systems .

Toxicity Studies

Toxicological assessments indicate that the compound has specific human health implications. Data from the US EPA's ToxValDB provide insights into its toxicity profile, which is crucial for evaluating safety in potential therapeutic applications .

Analytical Chemistry

Separation Techniques

The compound has been successfully analyzed using various chromatographic techniques. The reverse-phase HPLC method developed for its analysis demonstrates its applicability in isolating and quantifying this compound in complex mixtures .

Case Studies on Isolation and Purification

Several studies have focused on the isolation of this compound from biological samples. These studies highlight the importance of developing robust analytical methods to ensure accurate quantification and characterization of the compound in pharmacological research .

Data Tables

| Method | Advantages | Limitations |

|---|---|---|

| HPLC | High sensitivity | Requires specialized equipment |

| Mass Spectrometry | Structural elucidation | Costly equipment |

| UV Spectroscopy | Simple and quick | Limited information |

Mechanism of Action

The mechanism of action of N,N’-(2-Amino-5-nitrosopyrimidine-4,6-diyl)bisacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitroso group can participate in redox reactions, while the amino and acetamide groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of the target molecules and pathways, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Differences

The compound’s pyrimidine core distinguishes it from benzene-ring analogs like N,N'-Diacetyl-1,4-phenylenediamine (CAS 140-50-1, C₁₀H₁₂N₂O₂), which lacks the heteroaromatic nitrogen atoms and nitroso functionality . Key structural comparisons include:

Table 1: Structural Comparison

Notes:

Hydrogen-Bonding and Crystal Packing

The target compound’s hydrogen-bonding network is shaped by its amino, nitroso, and acetamide groups. Using Etter’s graph set analysis (), its crystal packing likely involves:

- N–H···O/N interactions between acetamide carbonyls and amino/nitroso groups.

- C=O···H–N motifs common in acetamide-containing compounds.

In contrast, N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)acetamide () forms stronger hydrogen bonds via hydroxyl groups, leading to higher solubility in polar solvents . The nitroso group in the target compound may introduce steric or electronic effects that alter packing efficiency compared to triamine analogs like 5-Nitrosopyrimidine-2,4,6-triamine .

Pharmacological and Reactivity Profiles

Pyrimidine derivatives are noted for diverse bioactivities, including antifungal and antibacterial effects (). Key comparisons:

- Bisacetamide vs. Monoacetamide: The dual acetamide groups in the target compound could enhance binding affinity to enzymes or receptors compared to mono-substituted derivatives .

- Stability : Nitroso groups are prone to photodegradation, contrasting with the stability of hydroxyl or amine substituents in related compounds .

Biological Activity

N,N'-(2-Amino-5-nitrosopyrimidine-4,6-diyl)bisacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

This compound is a pyrimidine derivative characterized by the presence of nitroso and acetamide functional groups. Its molecular formula is CHNO, and it exhibits properties that make it a candidate for further pharmacological exploration.

Research indicates that compounds with similar structural features may exhibit diverse biological activities, including:

- Antioxidant Activity : Pyrimidine derivatives have been shown to scavenge free radicals and inhibit oxidative stress, which is linked to various diseases such as cancer and neurodegenerative disorders.

- Anti-inflammatory Effects : Some studies suggest that pyrimidine derivatives can inhibit nitric oxide (NO) production, a key mediator in inflammatory responses. For instance, certain substituted pyrimidines demonstrated significant inhibition of NO production in immune-activated cells, suggesting potential anti-inflammatory properties .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes like β-glucuronidase. In vitro studies have shown that certain derivatives exhibit IC values significantly lower than standard inhibitors, indicating strong enzyme inhibition potential .

Table 1: Summary of Biological Activities

| Activity Type | Compound | IC Value (µM) | Reference |

|---|---|---|---|

| Nitric Oxide Inhibition | B12 | 2.0 | |

| β-Glucuronidase Inhibition | 24 | 2.8 | |

| Antioxidant Activity | 44 | 18.33 |

Case Studies

-

Anti-Cancer Activity :

A study evaluated the cytotoxic effects of various pyrimidine derivatives on cancer cell lines such as MCF-7 and A549. Compounds similar to this compound exhibited significant cytotoxicity with IC values ranging from 0.01 µM to 0.09 µM across different cell lines, suggesting potential for development as anti-cancer agents . -

Neuroprotective Effects :

Research into anti-Alzheimer's properties has highlighted the ability of certain pyrimidine derivatives to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease pathology. Compounds showed IC values comparable to established drugs like Donepezil, indicating their potential as neuroprotective agents .

Q & A

Q. Basic Research Focus

- NMR Spectroscopy :

- ¹H NMR : Amino protons (δ 6.5–7.5 ppm) and acetamide methyl groups (δ 2.0–2.2 ppm).

- ¹³C NMR : Carbonyl signals (δ 165–175 ppm) confirm acetylation.

- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and nitroso N=O (~1500 cm⁻¹).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ ion).

- X-ray Diffraction : Definitive confirmation of molecular geometry (e.g., bond angles, torsion angles) .

How can single-crystal X-ray diffraction be utilized to resolve the molecular geometry and intermolecular interactions of this compound?

Q. Advanced Research Focus

- Data Collection : Use Mo/Kα radiation (λ = 0.71073 Å) at 298 K for high-resolution data.

- Structure Solution : SHELX software for phase determination (direct methods) and refinement (full-matrix least-squares) .

- Key Outputs :

What role does graph set analysis play in understanding hydrogen bonding networks in the crystal lattice of this compound?

Advanced Research Focus

Graph set analysis (Etter’s formalism) categorizes hydrogen bonds into patterns (e.g., chains, rings):

- Descriptor Notation : R₂²(8) for cyclic dimers, C(4) for chains.

- Functional Insights : Predicts thermal stability (e.g., dense H-bond networks resist decomposition) and solubility (polar interactions reduce organic solvent compatibility).

- Validation : Compare experimental H-bond distances (2.8–3.2 Å) with DFT-calculated values .

How can computational methods like density functional theory (DFT) be integrated with experimental data to predict electronic properties?

Q. Advanced Research Focus

- Geometry Optimization : Gaussian 16 with B3LYP/6-31G(d,p) basis set refines bond lengths and angles.

- Electronic Properties :

- HOMO-LUMO Gap : Correlates with UV-Vis absorption (e.g., λmax ~300 nm for nitroso transitions).

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for reactivity predictions.

- Validation : Overlay computed IR spectra with experimental data to confirm functional group assignments.

What analytical strategies are effective for detecting and quantifying nitroso group decomposition products, ensuring compound stability during storage?

Q. Advanced Research Focus

- HPLC-UV : Use C18 columns with mobile phases (e.g., acetonitrile/water + 0.1% formic acid) to separate nitroso derivatives.

- Validation : Follow USEPA Method 521 for sensitivity (detection limits ≤1 ppb) and reproducibility .

- Stability Studies : Accelerated degradation tests (40°C/75% RH) monitor nitroso-to-amine conversion via LC-MS.

How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

Q. Advanced Research Focus

- Derivatization : Introduce substituents (e.g., halogens, methyl groups) at the 4- and 6-positions of the pyrimidine ring.

- Biological Assays :

- Antifungal Activity : Broth microdilution against Candida albicans (MIC values).

- DNA Binding : Fluorescence quenching studies with calf thymus DNA.

- Crystallographic Correlations : Relate H-bonding patterns (e.g., R₂²(8) motifs) to enhanced bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.